(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(3-Nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenylprop-2-en-1-ylidene moiety, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-phenylprop-2-en-1-amine, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylprop-2-en-1-ylidene moiety can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfuric acid or sodium hydroxide as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of specific enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.
Uniqueness:
- The combination of a nitrophenyl group, a phenylprop-2-en-1-ylidene moiety, and a thiazolidinone ring makes this compound unique in its chemical and biological properties.
- Its potential applications in multiple fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C18H12N2O3S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5E)-3-(3-nitrophenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12N2O3S2/c21-17-16(11-4-8-13-6-2-1-3-7-13)25-18(24)19(17)14-9-5-10-15(12-14)20(22)23/h1-12H/b8-4+,16-11+ |
InChI Key |
TWGKSSPGJRRZSN-MBXCTOFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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